Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate is a fluorinated quinoline derivative characterized by the presence of chlorine and fluorine substituents at specific positions on the quinoline ring. Quinolines are a class of heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is notable for its potential in various scientific fields, including pharmacology and materials science.
This compound falls under the category of heterocyclic compounds, specifically quinolines, which are further classified based on their substituents and functional groups. Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate is classified as a carboxylate ester due to the presence of the ethyl ester functional group.
The synthesis of ethyl 3-chloro-8-fluoroquinoline-6-carboxylate typically involves several key steps:
The synthesis may utilize various reagents such as phosphorus oxychloride for chlorination and fluorinating agents like potassium fluoride or sulfur tetrafluoride for introducing fluorine. Reaction conditions typically include controlled temperatures and inert atmospheres to prevent unwanted side reactions .
The molecular formula of ethyl 3-chloro-8-fluoroquinoline-6-carboxylate is , with a molecular weight of approximately 239.63 g/mol. The structural representation includes a quinoline ring system with substituents at specific positions.
Property | Value |
---|---|
Molecular Formula | C₁₁H₇ClFNO₂ |
Molecular Weight | 239.63 g/mol |
IUPAC Name | Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate |
InChI | InChI=1S/C11H7ClFNO2/c1-16-11(15)7-2-6-3-8(12)5-14-10(6)9(13)4-7/h2-5H,1H3 |
Canonical SMILES | COC(=O)C1=CC(=C2C(=C1)C=C(C=N2)Cl)F |
The compound's structure can be visualized using molecular modeling software, which allows researchers to explore its three-dimensional conformation and potential interactions with biological targets.
Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate participates in various chemical reactions:
Common reagents for these reactions include nucleophiles such as amines or thiols for substitution reactions, while oxidizing agents like potassium permanganate are used for oxidation processes. Reaction conditions vary but often require careful control of temperature and pH to optimize yields .
The mechanism of action for ethyl 3-chloro-8-fluoroquinoline-6-carboxylate involves its interaction with specific biological targets, such as enzymes or receptors. The presence of chlorine and fluorine enhances its binding affinity, leading to potential inhibition of enzymatic activity or modulation of receptor functions.
Upon binding to target proteins, this compound may disrupt normal biological pathways, contributing to its observed antibacterial or antineoplastic effects. The precise mechanisms often require further investigation through in vitro and in vivo studies .
Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate is typically a solid at room temperature with distinct melting points depending on purity.
Key chemical properties include:
Relevant data regarding its physical state, solubility, and stability are crucial for handling and application in laboratory settings .
Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate has several scientific applications:
This compound exemplifies the versatility of quinoline derivatives in both medicinal and industrial applications, highlighting their importance in ongoing research efforts.
The strategic functionalization of the quinoline core forms the foundation for developing bioactive fluoroquinolone hybrids. Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate serves as a versatile scaffold due to its distinct electrophilic and nucleophilic sites amenable to regioselective modification. The N1 position predominantly undergoes alkylation via SN₂ reactions with alkyl halides (e.g., ethyl iodide, benzyl chloride) under basic conditions (anhydrous K₂CO₃) in polar aprotic solvents like DMF, yielding N1-alkylated derivatives critical for enhancing Gram-positive coverage [5] [8]. Simultaneously, the C7 and C8 positions exhibit divergent reactivity: C8-fluorine acts as a weak leaving group, enabling nucleophilic aromatic substitution (SNAr) with nitrogen nucleophiles (piperazines, pyrrolidines), while C7-chlorine displays enhanced electrophilicity suitable for Pd-catalyzed cross-couplings [2] [7]. The C6 carboxylate serves as a handle for ester hydrolysis, amidation, or reduction, though it remains protected as an ethyl ester during early-stage modifications to preserve reactivity [9].
Table 1: Position-Specific Reactivity and Functionalization of Ethyl 3-Chloro-8-fluoroquinoline-6-carboxylate
Core Position | Inherent Substituent | Reaction Type | Common Reagents/Conditions | Biological Impact |
---|---|---|---|---|
N1 | H | Alkylation | R-X (alkyl/benzyl halide), K₂CO₃, DMF, 60-80°C | Enhanced Gram+ activity, altered pharmacokinetics |
C3 | Cl | Nucleophilic substitution | Amines, azides, Cu-catalysis | Direct influence on topoisomerase inhibition |
C6 | COOEt | Ester hydrolysis/Amidation | NaOH/H₂O; then amines, coupling reagents | Altered cell permeability/log P |
C7 | H | Electrophilic halogenation/SNAr | NCS/NBS; then N-nucleophiles | Extended spectrum (e.g., anaerobes) |
C8 | F | SNAr | Piperazines, pyrrolidines, heat (80-120°C) | Improved DNA gyrase binding affinity |
The C3-chlorine provides a crucial anchor for metal-catalyzed cross-coupling (Suzuki, Sonogashira) or nucleophilic displacement with azides/amines, directly influencing topoisomerase II binding. Computational studies confirm that steric bulk at C3 modulates interaction with the GyrA active site, with smaller moieties (e.g., azide, cyano) often improving potency against resistant strains [2] [10].
Modification of the C3-carboxylate of quinolones represents a powerful strategy to overcome resistance and expand pharmacological profiles. Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate undergoes carboxylate activation via conversion to acid chlorides (SOCl₂, oxalyl chloride) or hydrazides (hydrazine hydrate), serving as precursors for heterocycle formation [2]. Five-membered heterocycles – particularly 1,3,4-oxadiazoles, 1,2,4-triazoles, and tetrazoles – are synthesized through cyclocondensation:
Table 2: Bioactive Heterocyclic Hybrids Derived from C-3 Carboxylate Modifications
Heterocycle Type | Key Synthetic Route | Representative Hybrid Pharmacophore | Enhanced Activity Profile |
---|---|---|---|
1,3,4-Oxadiazole | Hydrazide + RCOOH/POCl₃ cyclization | Oxadiazole-piperazine | 8-fold ↑ vs. ciprofloxacin against P. aeruginosa |
1,2,4-Triazole | Hydrazide + R-NCO; then cyclization | Triazole-chromenone | Dual DNA gyrase/topoisomerase IV inhibition |
1,2,3-Triazole | CuAAC on C3-azido quinolone | Triazole-thiouracil | Urease inhibition (IC₅₀ = 1.7 μM) + Gram- coverage |
Tetrazole | Nitrile + NaN₃/NH₄Cl in DMF | Tetrazole-ferrocene | Anticancer activity (HeLa IC₅₀ = 9.3 μM) |
Bioisosteric replacement of the carboxylate with tetrazole or oxadiazole conserves acidity (pKa ~6–7) essential for magnesium coordination in the DNA gyrase binding pocket, while modulating log P values by 1–3 units compared to carboxylate precursors [2] [10]. Recent work emphasizes spirocyclic integration at C3, where quinolone hydrazides condense with isatins to form spiro[indoline-3,4′-pyrazolo] hybrids with notable antitubercular activity (MIC 0.5 μg/mL vs. M. tuberculosis H37Rv) [2].
The chloro-fluoro motif in Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate is optimized via sequential halogenation during early-stage synthesis to maximize electronic and steric effects on target binding. Fluorine introduction occurs via Schiemann reaction on 3-chloro-4-fluoroaniline precursors, ensuring regioselective C8-fluorination before quinoline ring closure [3] [5]. Chlorination at C3 is achieved electrophilically (NCS, Cl₂) or via Sandmeyer reactions on diazotized 3-aminoquinolines, with the C3 chlorine's strong electron-withdrawing nature increasing the electrophilicity of adjacent positions (C2, C4) for nucleophilic attack [3] [9].
Critical process parameters include:
Table 3: Impact of Halogen Position on Biological Activity of Quinolone Hybrids
Halogen Pattern | Synthetic Approach | DNA Gyrase Inhibition (IC₅₀, μM) | Urease Inhibition (IC₅₀, μM) | Key Structural Advantage |
---|---|---|---|---|
3-Cl, 8-F | Schiemann + ring closure | 0.14 | 2.8 | Optimal charge distribution for gyrase binding |
3-F, 8-F | Balz-Schiemann on 3-fluoro aniline precursor | 0.42 | 12.5 | ↑ Metabolic stability; ↓ Cl-related toxicity |
3-Cl, 6-F, 8-Cl | Double Sandmeyer on diaminobenzene | 0.87 | Not tested | Extended halogen bonding network |
3-Br, 8-F | Br₂/acetic acid on 3-unsubstituted quinoline | 0.31 | 4.2 | ↑ Steric bulk for mutant gyrase accommodation |
Halogen bonding analyses reveal the C3-chlorine forms a 2.9–3.2 Å interaction with carbonyl oxygens in the Staphylococcus aureus GyrB subunit, while C8-fluorine enhances membrane permeability via reduced basicity of the adjacent N1 atom. Hybrids bearing 3-Cl/8-F patterns exhibit 4–8-fold lower MICs against E. coli TOP10 mutants (gyrA Ser83Leu) compared to 3-H/8-F analogues, validating the role of C3 halogens in overcoming resistance [10].
Esterification methodologies for Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate leverage both classical and catalytic techniques. Acid-catalyzed Fischer esterification (H₂SO₄, EtOH reflux) remains prevalent for carboxylate precursors, though modern protocols employ carbodiimide coupling (DCC/DMAP) under mild conditions (0–25°C) to preserve acid-sensitive chloro-fluoro motifs [6] [9]. Solvent-free microwave-assisted esterification using K₂CO₃ as base catalyst achieves 95% conversion in 15 minutes, minimizing thermal decomposition [3].
Cyclopropane integration – pivotal for broadening antibacterial spectra – employs two catalytic strategies:
Table 4: Catalytic Systems for Advanced Quinolone Modifications
Reaction Type | Catalyst System | Conditions | Yield (%) | Advantage |
---|---|---|---|---|
N1-Cyclopropylation | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | Toluene, 100°C, 12h | 92 | Tolerance to C3/C8 halogens |
C7-Cyclopropylamination | Pd(OAc)₂/XPhos, K₃PO₄ | Dioxane, 90°C, 8h | 85 | Regioselective C7 amination over C5/C8 |
Suzuki Coupling at C3 | Pd(PPh₃)₄/Na₂CO₃, H₂O-EtOH | Reflux, 6h | 78 | Direct replacement of C3-Cl with heteroaryls |
Esterification | DCC/DMAP, RT | CH₂Cl₂, 24h | 95 | Mild; no racemization of chiral centers |
Microwave esterification | K₂CO₃ (cat.), solvent-free | 300W, 150°C, 15min | 89 | Rapid; high atom economy |
Mechanistic insights: Pd-catalyzed C–N coupling proceeds via oxidative addition of aryl halides at C7/C8 to Pd(0), followed by cyclopropylamine coordination and reductive elimination. DFT studies confirm lower energy barriers (ΔG‡ 18.7 kcal/mol) for C7 vs. C5 amination in 8-fluoroquinolines due to fluorine's inductive effect [8]. Recent advances employ photoredox catalysis for decarboxylative C3-alkylation, enabling installation of α-amino acid-derived fragments without pre-functionalization [6].
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5